molecular formula C28H40N2 B12384792 N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine

N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine

Cat. No.: B12384792
M. Wt: 404.6 g/mol
InChI Key: UVWLTWDFRMZBEE-UHFFFAOYSA-N
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Description

N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with an octyl chain and a 4-methylphenyl group, along with an ethylamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, which is then functionalized with the octyl chain and the 4-methylphenyl group. The final step involves the introduction of the ethylamine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. These methods allow for the efficient synthesis of the compound with minimal waste and high reproducibility. The use of automated systems and advanced analytical techniques ensures the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl groups, or other substituents.

Scientific Research Applications

N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug candidate.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-ethyl-N-methyl-ethanamine
  • N-ethyl-N-(4-nitrobenzyl)ethanamine
  • N-ethyl-N-(2-thienylmethyl)ethanamine

Uniqueness

N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine is unique due to its specific indole core structure and the presence of both the octyl chain and the 4-methylphenyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H40N2

Molecular Weight

404.6 g/mol

IUPAC Name

N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine

InChI

InChI=1S/C28H40N2/c1-5-8-9-10-11-12-19-30-27(22-29(6-2)7-3)21-26-20-25(17-18-28(26)30)24-15-13-23(4)14-16-24/h13-18,20-21H,5-12,19,22H2,1-4H3

InChI Key

UVWLTWDFRMZBEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)C3=CC=C(C=C3)C)C=C1CN(CC)CC

Origin of Product

United States

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